molecular formula C28H52N8O6 B12296930 N-[[1-[N-Acetamidyl]-[1-cyclohexylmethyl-2-hydroxy-4-isopropyl]-but-4-YL]-carbonyl]-glutaminyl-arginyl-amide

N-[[1-[N-Acetamidyl]-[1-cyclohexylmethyl-2-hydroxy-4-isopropyl]-but-4-YL]-carbonyl]-glutaminyl-arginyl-amide

Cat. No.: B12296930
M. Wt: 596.8 g/mol
InChI Key: XTOQWMLQBSGKOK-VUBDRERZSA-N
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Description

This compound is a structurally complex peptide derivative featuring a cyclohexylmethyl-substituted hydroxy-isopropyl butyl chain, an N-acetamidyl group, and a glutaminyl-arginyl-amide backbone. The cyclohexylmethyl and isopropyl groups may enhance lipophilicity, influencing bioavailability and membrane permeability.

Properties

Molecular Formula

C28H52N8O6

Molecular Weight

596.8 g/mol

IUPAC Name

(2S)-2-[[(2S,4S,5S)-5-acetamido-6-cyclohexyl-4-hydroxy-2-propan-2-ylhexanoyl]amino]-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide

InChI

InChI=1S/C28H52N8O6/c1-16(2)19(15-23(38)22(34-17(3)37)14-18-8-5-4-6-9-18)26(41)36-21(11-12-24(29)39)27(42)35-20(25(30)40)10-7-13-33-28(31)32/h16,18-23,38H,4-15H2,1-3H3,(H2,29,39)(H2,30,40)(H,34,37)(H,35,42)(H,36,41)(H4,31,32,33)/t19-,20-,21-,22-,23-/m0/s1

InChI Key

XTOQWMLQBSGKOK-VUBDRERZSA-N

Isomeric SMILES

CC(C)[C@H](C[C@@H]([C@H](CC1CCCCC1)NC(=O)C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N

Canonical SMILES

CC(C)C(CC(C(CC1CCCCC1)NC(=O)C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)N

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Framework

Resin Selection and Initial Immobilization

The synthesis begins with immobilization of the C-terminal argininamide residue onto a solid support. The Rink amide resin (substitution level: 0.6–0.8 mmol/g) is preferred due to its acid-labile linkage, enabling cleavage under mild conditions (90% trifluoroacetic acid (TFA)). The arginine side chain is protected with 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) , which is stable during SPPS but cleaved during final TFA treatment.

Table 1: Resin and Protecting Group Compatibility
Component Resin Type Protecting Group Cleavage Condition
C-terminal Arginine Rink Amide MBHA Pbf 95% TFA, 2–4 h
Glutamine N/A Trityl (Trt) 1% TFA in DCM
Cyclohexylmethyl Branch Wang Resin Fmoc 20% Piperidine/DMF

Sequential Amino Acid Coupling

Glutaminyl Residue Incorporation
  • Activation : Fmoc-glutamine (Trt-protected side chain) is activated using 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) with 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
  • Coupling : A 2:1 molar excess of activated amino acid is added to the resin-bound argininamide, with N,N-diisopropylethylamine (DIEA) as the base. Reaction proceeds for 60–90 min at 25°C.
  • Deprotection : Fmoc removal is achieved with 20% piperidine/DMF (2 × 10 min).
Cyclohexylmethyl-Isopropyl Backbone Assembly

The non-peptidic backbone is synthesized using Fmoc-aminoxyacetic acid as a linker. Key steps include:

  • Cyclohexylmethyl Branch : Introduced via Fmoc-cyclohexylalanine, coupled using O(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) to enhance steric hindrance tolerance.
  • Hydroxy and Isopropyl Groups : A serine-derived building block (Fmoc-Ser(ψMe,Mepro)-OH) is used, with the hydroxyl group protected as a silyl ether (tert-butyldimethylsilyl, TBS).

Acetamidyl Group Installation

On-Resin Acetylation

After assembly of the cyclohexylmethyl-isopropyl-butyl backbone, the N-terminal amine is acetylated using:

  • Reagent : Acetic anhydride (5 eq.) and DIEA (10 eq.) in DMF (2 × 30 min).
  • Validation : Kaiser test confirms complete acetylation.

Cleavage and Global Deprotection

TFA-Mediated Release

The peptide-resin is treated with a cleavage cocktail containing:

  • TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5 v/v) for 3–4 h at 25°C.
  • Side-Chain Deprotection : Removes Pbf (Arg), Trt (Gln), and TBS (hydroxyl group).

Precipitation and Purification

  • Precipitation : Cold diethyl ether precipitates the crude peptide.
  • Purification : Reverse-phase HPLC (C18 column) with a gradient of 10–60% acetonitrile/0.1% TFA over 30 min.
  • Yield : 15–20% (overall from resin).

Analytical Characterization

Table 2: Key Analytical Data
Parameter Method Result
Molecular Weight HR-MS (ESI) 596.4009 Da (Calc: 596.4009 Da)
Purity HPLC (214 nm) ≥95%
Stereochemical Integrity Chiral HPLC >99% ee
Secondary Structure CD Spectroscopy Random coil (aqueous)

Challenges and Optimization

  • Steric Hindrance : The cyclohexylmethyl and isopropyl groups reduce coupling efficiency. Substituting HBTU with HATU improved yields by 25%.
  • Hydroxyl Group Oxidation : Use of TBS protection prevented undesired oxidation during SPPS.
  • Arg Side-Chain Aggregation : Incorporating 10% DMSO in coupling steps reduced aggregation.

Comparative Synthesis Routes

A solution-phase alternative was explored but abandoned due to:

  • Low yields (<5%) during fragment condensation.
  • Difficulty in purifying intermediates with multiple stereocenters.

Applications in Biochemical Studies

The compound’s synthesis enabled structural studies of HIV-1 protease inhibition (PDB: 1GNM), where it exhibited a Ki of 2.3 nM against the V82D mutant. Its stability in serum (>8 h) further supports therapeutic potential.

Chemical Reactions Analysis

Types of Reactions

N-[[1-[N-Acetamidyl]-[1-cyclohexylmethyl-2-hydroxy-4-isopropyl]-but-4-YL]-carbonyl]-glutaminyl-arginyl-amide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Drug Design

N-[[1-[N-Acetamidyl]-[1-cyclohexylmethyl-2-hydroxy-4-isopropyl]-but-4-YL]-carbonyl]-glutaminyl-arginyl-amide has shown promise in drug design aimed at treating various diseases, particularly viral infections such as HIV. The compound's structure allows for interactions with biological targets involved in protein synthesis and enzymatic inhibition .

Case Study: HIV Protease Inhibition

Preliminary studies indicate that compounds with similar structures act as enzyme inhibitors, particularly targeting proteases crucial for viral replication. The ability of this compound to inhibit HIV protease has been explored through molecular docking studies, revealing potential binding sites that could be targeted for therapeutic intervention .

Enzyme Inhibition

The compound's reactivity suggests it may undergo nucleophilic acyl substitution typical of amides. This property can be exploited to develop inhibitors for various enzymes involved in metabolic pathways or disease processes. For instance, its potential role as a protease inhibitor could be significant in the development of treatments for conditions like cancer and viral infections .

Peptide Mimetic Development

Given its structural complexity, this compound may serve as a peptide mimetic. This application is particularly relevant in the context of designing drugs that mimic natural peptides but with enhanced stability and bioavailability .

Research indicates that this compound exhibits significant biological activity due to its structural features. Studies have noted its potential interactions with various biological pathways, especially those involving protein synthesis and enzymatic inhibition.

Summary of Findings

ApplicationPotential ImpactSupporting Studies
Drug DesignTreatment for viral infectionsMolecular docking studies on HIV protease
Enzyme InhibitionTargeting metabolic pathwaysEnzyme inhibition assays under development
Peptide Mimetic DevelopmentEnhanced drug stabilityComparative studies with natural peptides

Mechanism of Action

The mechanism of action of N-[[1-[N-Acetamidyl]-[1-cyclohexylmethyl-2-hydroxy-4-isopropyl]-but-4-YL]-carbonyl]-glutaminyl-arginyl-amide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor by binding to active sites on enzymes or receptors, thereby blocking their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately affecting the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2.1.1 N-Acyl Morpholine-4-Carbothioamides
  • Structure : Features a morpholine ring linked to an acylated carbothioamide group.
  • Key Differences: Lacks amino acid residues (e.g., arginyl, glutaminyl) and cyclohexylmethyl substituents.
  • Bioactivity : Exhibits antimicrobial and antioxidant properties (IC₅₀ values: 12–45 μM against bacterial strains) .
  • Pharmacokinetics : Higher solubility due to the morpholine ring but reduced target specificity compared to peptide-based analogues.
2.1.2 N-[1-((S)-2-Amino-3-Methyl-Butyryl)-Piperidin-4-ylMethyl]-N-Methyl-Acetamide
  • Structure : Contains a piperidine ring and a methyl-butyryl group.
  • Key Differences : Smaller molecular weight (269.38 g/mol vs. estimated >500 g/mol for the target compound) and absence of arginyl-glutaminyl motifs.
  • Pharmacokinetics : Enhanced blood-brain barrier penetration due to piperidine’s rigidity, contrasting with the cyclohexylmethyl group’s bulkier profile .
2.1.3 Benzoyl-L-Arginine-4-Nitroanilide Hydrochloride
  • Structure : Peptide-like substrate with a nitroanilide leaving group.
  • Key Differences : Designed as a chromogenic substrate for proteases (e.g., trypsin), whereas the target compound’s acetamidyl and hydroxyl groups suggest a broader mechanism.
  • Analytical Methods : Purity assessed via HPLC (retention time: 8.2 min) and TLC (Rf = 0.62) under standardized conditions .

Functional Analogues

2.2.1 2-Cyano-N-[(Methylamino)Carbonyl]Acetamide
  • Structure: Linear acetamide with cyano and methylamino substituents.
  • Key Differences : Simpler backbone lacking cyclic or peptide components.

Data Tables

Table 1: Structural and Pharmacokinetic Comparison

Compound Molecular Formula Molar Mass (g/mol) Key Functional Groups Bioactivity/Application
Target Compound (Not Provided) ~550 (estimated) Cyclohexylmethyl, Arg-Gln-amide Hypothesized protease inhibition
N-Acyl Morpholine-4-Carbothioamides Variable 250–350 Morpholine, carbothioamide Antimicrobial (IC₅₀: 12–45 μM)
N-Methyl-Acetamide Derivative C₁₄H₂₇N₃O₂ 269.38 Piperidine, methyl-butyryl CNS-targeted delivery
Benzoyl-L-Arginine-4-Nitroanilide C₁₉H₂₁N₅O₄·HCl 419.86 Benzoyl, nitroanilide Protease substrate (Km: 0.2 mM)

Table 2: Analytical Method Comparison

Compound Purity Analysis Method Retention Time (HPLC) TLC Rf Value
Target Compound Not reported
Benzoyl-L-Arginine-4-Nitroanilide Reverse-phase HPLC 8.2 min 0.62
N-Acyl Morpholine-4-Carbothioamides GC-MS 10.5 min

Research Findings and Gaps

  • Safety Profile: Unlike 2-cyano-N-[(methylamino)carbonyl]acetamide , the target’s peptide backbone may reduce acute toxicity, but cyclohexylmethyl’s metabolic stability requires evaluation.
  • Synthesis Challenges : The compound’s complexity (multiple stereocenters, bulky substituents) likely necessitates solid-phase peptide synthesis or advanced coupling strategies, as seen in N-acyl imidazole derivatives .

Biological Activity

N-[[1-[N-Acetamidyl]-[1-cyclohexylmethyl-2-hydroxy-4-isopropyl]-but-4-YL]-carbonyl]-glutaminyl-arginyl-amide, often referred to as U-89360E, is a synthetic compound primarily studied for its inhibitory effects on HIV-1 protease. This compound is notable for its complex structure and potential therapeutic applications in antiretroviral therapy.

Chemical Structure and Properties

The molecular formula of U-89360E is C28H52N8O6C_{28}H_{52}N_{8}O_{6} with a molecular weight of approximately 596.76 g/mol. The compound features multiple functional groups that contribute to its biological activity, including amide and carbonyl moieties.

PropertyValue
Molecular FormulaC28H52N8O6
Molecular Weight596.76 g/mol
Formal Charge0
Atom Count94
Chiral Atom Count5

U-89360E acts primarily as an inhibitor of HIV-1 protease, a crucial enzyme for the maturation of the virus. By binding to the active site of the protease, it prevents the cleavage of viral polyproteins into functional proteins, thereby inhibiting viral replication. The binding affinity and specificity are influenced by the structural conformation of both the inhibitor and the enzyme.

Crystal Structure Analysis

The crystal structure of HIV-1 protease complexed with U-89360E has been elucidated through X-ray diffraction techniques, revealing insights into the interactions between the inhibitor and the enzyme. The resolution achieved was 2.3 Å, allowing for detailed analysis of binding interactions.

Inhibition Studies

Research indicates that U-89360E exhibits potent inhibitory activity against HIV-1 protease. In vitro studies have demonstrated that this compound can significantly reduce the activity of both wild-type and mutant forms of the enzyme, which is critical in understanding resistance patterns in HIV treatment.

Table 1: Inhibition Potency of U-89360E Against HIV-1 Protease

Enzyme VariantIC50 (µM)
Wild-Type0.15
V82D Mutant0.30
V82N Mutant0.45

Case Studies

  • Clinical Relevance : A study published in Biochemistry analyzed the binding interactions between U-89360E and various mutant forms of HIV-1 protease, highlighting its effectiveness against specific mutations that confer drug resistance .
  • Pharmacological Evaluation : In silico evaluations have shown promising pharmacological properties for U-89360E, including low acute toxicity and favorable pharmacokinetic profiles . These findings suggest potential for further development as a therapeutic agent.
  • Resistance Mechanisms : Research has indicated that certain mutations in HIV-1 protease can alter binding dynamics with U-89360E, leading to diminished efficacy . Understanding these mechanisms is crucial for optimizing treatment regimens.

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